molecular formula C15H19ClFN3O B1456074 3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1332531-31-3

3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B1456074
CAS No.: 1332531-31-3
M. Wt: 311.78 g/mol
InChI Key: ZDMLIXYKKOZWBF-UHFFFAOYSA-N
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Description

3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core substituted with a 2-fluorobenzyl group and a methoxy methyl group.

Scientific Research Applications

3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride has several scientific research applications, including:

Safety and Hazards

The compound is classified as Acute Tox. 1 Dermal, indicating it is very toxic if in contact with skin . It is also classified as a combustible material .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the reported activities of similar compounds . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves multiple steps. One common route includes the reaction of 2-fluorobenzyl chloride with a suitable pyrazolo[4,3-c]pyridine precursor in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce azido or cyano derivatives .

Mechanism of Action

The mechanism of action of 3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride lies in its specific substitution pattern and the presence of the pyrazolo[4,3-c]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxymethyl]-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O.ClH/c1-19-15-6-7-17-8-12(15)14(18-19)10-20-9-11-4-2-3-5-13(11)16;/h2-5,17H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMLIXYKKOZWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)COCC3=CC=CC=C3F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 2
3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 5
3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 6
3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

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